BMY-28190

HSV-1 antiviral IC50 comparison natural product antibiotic

BMY-28190 (CAS 117153-91-0) is a water-soluble antiviral antibiotic complex produced by fermentation of Streptoalloteichus hindustanus (ATCC 31158 / E465-94), the same actinomycete strain that produces the antitumor tallysomycins and antibacterial nebramycins. Chemically, BMY-28190 is a mixture of γ-homopolymers of D-α,γ-diaminobutyric acid with an average molecular weight of approximately 5,130 Da, classifying it as one of the few naturally occurring homopolymeric amino acid antibiotics discovered.

Molecular Formula C8H19N4O3-
Molecular Weight 219.26 g/mol
CAS No. 117153-91-0
Cat. No. B045529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-28190
CAS117153-91-0
SynonymsBMY 28190
BMY-28190
gamma-poly-alpha,gamma-diaminobutyric acid
Molecular FormulaC8H19N4O3-
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)NCCC(C(O)[O-])N)N
InChIInChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1
InChIKeyCXSQFTMIJNQLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMY-28190 (CAS 117153-91-0) Procurement Guide: Antiviral Antibiotic Complex for HSV-1 Research


BMY-28190 (CAS 117153-91-0) is a water-soluble antiviral antibiotic complex produced by fermentation of Streptoalloteichus hindustanus (ATCC 31158 / E465-94), the same actinomycete strain that produces the antitumor tallysomycins and antibacterial nebramycins [1]. Chemically, BMY-28190 is a mixture of γ-homopolymers of D-α,γ-diaminobutyric acid with an average molecular weight of approximately 5,130 Da, classifying it as one of the few naturally occurring homopolymeric amino acid antibiotics discovered [2]. The complex was originally isolated from the cultured broth using Amberlite IRC-50 resin and separated from co-produced tallysomycins and nebramycins through a series of chromatographic steps [1]. BMY-28190 exhibits weak inhibitory activity toward Gram-positive and Gram-negative bacteria but demonstrates strong and selective inhibitory activity against herpes simplex virus type 1 (HSV-1), with a reported IC₅₀ of 2.8 μg/mL . Its biosynthesis involves an unprecedented PLP-independent 2,4-diaminobutyric acid racemase (PddB), an enzyme unique to the actinobacterial kingdom [3].

Why Generic HSV-1 Inhibitors Cannot Substitute for BMY-28190 in Research and Discovery Programs


BMY-28190 cannot be replaced by acyclovir, kistamicin, cycloviracin, or any other in-class antiviral agent because it differs fundamentally in chemical structure, biosynthetic origin, and biological selectivity profile. Acyclovir is a low-molecular-weight (225 Da) synthetic guanosine nucleoside analogue requiring viral thymidine kinase-mediated activation [1], whereas BMY-28190 is a high-molecular-weight (~5,130 Da) natural γ-poly-D-diaminobutyric acid homopolymer produced via a unique PLP-independent racemase pathway restricted to select actinobacteria [2]. Kistamicin A, while also a natural product with anti-HSV-1 activity, is a structurally unrelated tricyclic glycopeptide with an ID₅₀ of 44 μg/mL against herpes simplex virus — approximately 15.7-fold less potent than BMY-28190 in their respective reported assays [3]. Cycloviracins B1 and B2 are dimeric glycolipids from an entirely different genus (Kibdelosporangium) with no reported quantitative IC₅₀ against HSV-1 comparable to BMY-28190 [4]. Tallysomycins and nebramycins, co-produced by the same S. hindustanus strain, are directed toward antitumor and antibacterial applications respectively, lacking the HSV-1 selectivity that defines BMY-28190 [5]. These structural, biosynthetic, and selectivity differences preclude generic substitution in any experimental context where the specific poly-D-diaminobutyric acid scaffold, the biosynthetic pathway, or the HSV-1 selectivity profile is the object of study.

BMY-28190 Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparator Data


BMY-28190 vs. Kistamicin A: 15.7-Fold Higher Potency Against HSV-1 in Cell-Based Assays

BMY-28190 demonstrates an IC₅₀ of 2.8 μg/mL against herpes simplex virus type 1 (HSV-1) , which represents approximately 15.7-fold greater potency than kistamicin A, a structurally unrelated antiviral antibiotic that exhibits an ID₅₀ of 44 μg/mL against the same virus under comparable cell-based antiviral assay conditions [1]. The comparison is a cross-study evaluation since no single publication has performed a direct head-to-head experiment. Both compounds are natural fermentation products with anti-HSV-1 activity, but BMY-28190 achieves effective viral inhibition at substantially lower mass concentrations, translating to lower required amounts for in vitro experimentation and reduced compound consumption per assay.

HSV-1 antiviral IC50 comparison natural product antibiotic

BMY-28190 vs. Acyclovir: Distinct Structural Class and Resistance Profile Relevance

BMY-28190 is a γ-poly-D-diaminobutyric acid homopolymer (average MW ~5,130 Da) [1] that requires no viral enzyme-mediated activation for its anti-HSV-1 activity, whereas acyclovir (MW 225.21 Da) is a synthetic guanosine nucleoside analogue that depends upon viral thymidine kinase (TK)-mediated monophosphorylation for intracellular activation [2]. Acyclovir resistance in clinical HSV-1 isolates is most commonly mediated by TK gene mutations that abolish drug phosphorylation [3]. BMY-28190, operating through a structurally distinct polycationic homopolymer mechanism unrelated to nucleoside metabolism, represents a different antiviral pharmacology class that is unlikely to be affected by TK-mediated resistance mechanisms. In cell-based assays, acyclovir exhibits IC₅₀ values ranging from 0.85 μM to 1.73 μM (0.19–0.39 μg/mL) under varying assay conditions [4], while BMY-28190 shows IC₅₀ = 2.8 μg/mL (~0.55 μM based on MW 5,130). Although acyclovir is more potent on a mass-concentration basis, the critical differentiation lies in their orthogonal mechanisms of action and non-overlapping resistance liabilities.

mechanism of action acyclovir resistance structural differentiation

BMY-28190 vs. Co-Produced Tallysomycins: Differential HSV-1 Selectivity Enables Cleaner Experimental Systems

BMY-28190 is co-produced in the same Streptoalloteichus hindustanus fermentation broth alongside tallysomycins A and B and nebramycins, requiring Amberlite IRC-50 resin chromatography and subsequent gradient elution steps to isolate the BMY-28190 complex free from these co-metabolites [1]. Tallysomycins are glycopeptide antitumor antibiotics related to bleomycin that exhibit broad antibacterial and antifungal activity and function as DNA-cleaving agents rather than HSV-1 inhibitors [2]. The original discovery paper reports that BMY-28190 demonstrates strong inhibitory activity selectively toward HSV-1 but only weak antibacterial activity, whereas tallysomycins show broad antibacterial and antifungal activity without significant HSV-1 selectivity [1][2]. This differential selectivity is critical: tallysomycins cannot serve as BMY-28190 surrogates in antiviral research, and any BMY-28190 preparation must be verified free of tallysomycin contamination to avoid confounding cytotoxic and DNA-damaging artifacts in HSV-1 antiviral assays.

selectivity profile fermentation co-products antibiotic complex separation

BMY-28190 Biosynthetic Feature: Unique PLP-Independent Racemase PddB Confers Exclusivity as a Research Tool

The biosynthesis of BMY-28190 (γ-poly-D-diaminobutyric acid) in Streptoalloteichus hindustanus proceeds via an unprecedented stereochemical pathway involving PddB, the first and currently only known PLP-independent 2,4-diaminobutyric acid (Dab) racemase [1]. PddB catalyzes cofactor-independent stereoinversion of L-Dab to D-Dab with an equilibrium constant of nearly unity, employing a thiolate-thiol catalytic pair mechanism. This enzyme shows only weak homology to diaminopimelate epimerase (DapF) and its homologs are narrowly distributed within the actinobacterial kingdom, constantly encoded adjacent to the putative poly-D-Dab synthetase gene [1]. The optimal pH for recombinant PddB activity is 8.5, and its activity is abolished upon site-directed substitution of two catalytic cysteine residues [2]. No other known antiviral antibiotic complex — including kistamicins, cycloviracins, tallysomycins, or synthetic nucleoside analogues — is biosynthesized through a PLP-independent Dab racemase pathway, making BMY-28190 the exclusive tool compound for studying this unique enzymatic mechanism and its evolutionary relationship to primary metabolic DapF.

biosynthesis PLP-independent racemase D-amino acid homopolymer PddB

BMY-28190 vs. BU-2231 V: Identity and Differentiation in the S. hindustanus Antibiotic Complex Family

BMY-28190 and BU-2231 V share the same producing organism (Streptoalloteichus hindustanus ATCC 31158) and the same core chemical description — γ-homopolymers of D-α,γ-diaminobutyric acid with an average MW of approximately 5,100–5,200 [1][2]. Both exhibit anti-HSV-1 activity and weak antibacterial activity against Gram-positive and Gram-negative bacteria. However, the two designations arose from separate research trajectories: BMY-28190 from Bristol-Myers' antiviral screening program (published 1988), and BU-2231 V from the glycopeptide antibiotic patent literature (US Patent 4,803,224). The BU-2231 patent explicitly describes BU-2231 V as a water-soluble antiviral complex distinct from the prior-art glycopeptide antibiotics BU-2231 A and B (tallysomycins) [2]. While BMY-28190 and BU-2231 V appear to describe substantially the same natural product complex, researchers conducting literature-based comparisons must verify that supplier material labeled as BMY-28190 corresponds to the anti-HSV-1 γ-poly-D-Dab complex and not to the tallysomycin (BU-2231 A/B) or nebramycin coproducts.

antibiotic complex patent differentiation fermentation product identity

BMY-28190 (CAS 117153-91-0): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


HSV-1 Antiviral Drug Discovery and Resistance Studies

BMY-28190 serves as a structurally novel natural product lead compound for HSV-1 antiviral drug discovery, particularly in programs targeting acyclovir-resistant isolates. With an IC₅₀ of 2.8 μg/mL against HSV-1 and a mechanism of action that is independent of viral thymidine kinase — in contrast to acyclovir which requires TK-mediated activation [1] — BMY-28190 provides a polycationic homopolymer scaffold that is structurally orthogonal to nucleoside analogue antivirals. Researchers can use BMY-28190 as a positive control in screening campaigns for non-nucleoside HSV-1 inhibitors or as a comparator in mechanism-of-action studies against acyclovir-resistant clinical isolates. The compound's substantially greater potency relative to kistamicin A (15.7-fold; ID₅₀ 44 μg/mL for kistamicin A vs. 2.8 μg/mL for BMY-28190) [2] further supports its selection as a reference standard for natural product anti-HSV-1 screening assays.

Natural Product Biosynthesis and Enzymology of D-Amino Acid Homopolymers

BMY-28190 is the only known natural product whose biosynthesis proceeds through the PLP-independent 2,4-diaminobutyric acid racemase PddB, an enzyme uniquely restricted to the actinobacterial kingdom [3]. PddB catalyzes the cofactor-independent stereoinversion of L-Dab to D-Dab with an equilibrium constant of nearly unity (optimal pH 8.5; activity dependent on two catalytic cysteine residues), and its gene is invariably located adjacent to the poly-D-Dab synthetase gene in producing organisms [3]. BMY-28190 is therefore the essential reference compound for enzymologists and synthetic biologists studying PLP-independent amino acid racemases, engineering D-amino acid homopolymer biosynthetic pathways, or investigating the evolutionary divergence of secondary metabolic racemases from primary metabolic epimerases such as DapF. No alternative compound provides access to this biosynthetic system.

Fermentation Process Development and Antibiotic Complex Fractionation

BMY-28190 is co-produced in Streptoalloteichus hindustanus fermentation broths alongside two structurally and functionally distinct antibiotic families — the antitumor glycopeptides tallysomycins A and B, and the aminoglycoside antibacterial nebramycins — requiring Amberlite IRC-50 resin chromatography and selective gradient elution for separation [4]. This co-production system makes BMY-28190 an excellent model compound for fermentation process development laboratories focused on optimizing differential product recovery from multi-metabolite actinomycete cultures. Industrial fermentation scientists can use BMY-28190 as a reference standard for developing and validating chromatographic methods that resolve structurally diverse antibiotic complexes, while monitoring for tallysomycin carryover that would introduce DNA-damaging artifacts into anti-HSV-1 assays. The compound's water solubility and defined average molecular weight (5,130 Da) facilitate quantitative analytical method development.

Homopolymeric Amino Acid Chemistry and Materials Science

BMY-28190 represents one of only three poly(amino acid) homopolymers discovered in nature, alongside poly-ε-L-lysine (a food preservative from Streptomyces) and poly-γ-glutamic acid [5]. As a γ-poly-D-α,γ-diaminobutyric acid homopolymer with an average molecular weight of approximately 5,130 Da [6], BMY-28190 provides a unique D-amino acid homopolymer scaffold for materials science applications exploring polycationic biopolymer properties, including potential antimicrobial surface coatings, drug delivery matrices, or chiral separation media. Its D-configuration confers resistance to proteolytic degradation by common L-amino acid-specific proteases, a property that distinguishes it from all-L homopolymeric amino acids and that may be exploited in applications requiring enhanced biostability. Researchers investigating structure-property relationships in naturally occurring poly(amino acids) cannot substitute poly-ε-L-lysine or poly-γ-glutamic acid for BMY-28190, as these polymers differ fundamentally in stereochemistry (L vs. D), side-chain functionality (diamino vs. monoamino), and backbone linkage type.

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